

Application Notes and Protocols for Isopropylpiperazine in Psychoactive Drug Development

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Compound of Interest

Compound Name: *Isopropylpiperazine*

Cat. No.: *B1293547*

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Introduction

Isopropylpiperazine (1-propan-2-ylpiperazine) is a chemical intermediate recognized for its utility in the synthesis of various pharmaceutical compounds, particularly those with psychoactive properties.^{[1][2][3]} The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties and ability to interact with multiple receptor systems.^{[4][5]} Piperazine derivatives have been investigated for a range of psychoactive effects, including stimulant and hallucinogenic properties, primarily through the modulation of dopaminergic and serotonergic pathways.^{[6][7][8]}

These application notes provide a comprehensive overview of the methodologies used to characterize **isopropylpiperazine** and its derivatives in the context of psychoactive drug development. While specific quantitative data for the parent compound, **isopropylpiperazine**, is not extensively available in public literature, this document presents data for structurally related piperazine derivatives to serve as a reference point for researchers. The protocols detailed below are standard assays employed in the pharmacological evaluation of novel psychoactive compounds.

Data Presentation: In Vitro Pharmacology of Piperazine Derivatives

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of various piperazine derivatives at key CNS receptors implicated in psychoactive effects. This data is intended to provide a comparative landscape for researchers synthesizing and testing novel compounds based on the **isopropylpiperazine** scaffold.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Piperazine Derivatives

Compound	5-HT1A	5-HT2A	D2	σ_1 Receptor	Reference
Phenylacetamide derivative (17b)	-	-	-	181	[2]
N-(3-(4-(2-methoxyphenyl) piperazin-1-yl)propyl)-1,3,7-tricyclo[3.3.1.13,7]decan-1-amine (8)	1.2	-	-	-	[9]
N-(3-(4-(2-methoxyphenyl) piperazin-1-yl)propyl)-3,5-dimethyl-1,3,7-tricyclo[3.3.1.13,7]decan-1-amine (10)	21.3	-	-	-	[9]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)	-	-	-	3.2	[10]
Haloperidol (Reference)	-	-	2.5	-	[10]
(-)-OSU6162	-	-	447	-	[6]

ACR16	-	-	>1000	-	[6]
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Note: "-" indicates data not available in the cited literature.

Table 2: Functional Activity (IC50/EC50, nM) of Representative Piperazine Derivatives

Compound	Assay	Target	Activity	Reference
TFMPP	5-HT Release	SERT	EC50 = 121	
BZP	MPP+ Release	DAT	EC50 = 175	
MDMA (Reference)	5-HT Release	SERT	EC50 = 58	
MDMA (Reference)	MPP+ Release	DAT	EC50 = 119	

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of **isopropylpiperazine** derivatives for target receptors (e.g., dopamine D2, serotonin 5-HT2A).

Materials:

- HEK293 cells stably expressing the target receptor.
- Cell culture medium and reagents.
- Radioligand (e.g., [³H]-Spiperone for D2 receptors).
- Test compounds (**isopropylpiperazine** derivatives).

- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., Haloperidol).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

Protocol:

- Membrane Preparation:
 - Culture HEK293 cells expressing the target receptor to confluence.
 - Harvest the cells and homogenize them in ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
- Assay Setup (96-well plate):
 - Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of the membrane preparation.
 - Non-specific Binding: Add 50 µL of a high concentration of a known antagonist (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of the membrane preparation.
 - Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of the membrane preparation.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
- Scintillation Counting:
 - Place the filters in scintillation vials.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[\[11\]](#)

Cell-Based Functional Assay for GPCR Activation (cAMP Assay)

This protocol measures the functional consequence of receptor activation by quantifying the change in intracellular second messenger levels, such as cyclic AMP (cAMP).

Objective: To determine if an **isopropylpiperazine** derivative acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) and to quantify its potency (EC50) or inhibitory activity (IC50).

Materials:

- CHO-K1 or HEK293 cells stably expressing the GPCR of interest.

- Cell culture medium and reagents.
- Test compounds (**isopropylpiperazine** derivatives).
- Forskolin (to stimulate cAMP production in antagonist mode).
- cAMP assay kit (e.g., HTRF-based).
- 384-well white microplates.
- Plate reader capable of HTRF detection.

Protocol:

- Cell Plating: Seed the cells into 384-well white plates at an appropriate density and incubate overnight.
- Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
- Agonist Mode:
 - Add the test compound dilutions to the cells.
 - Incubate for a specified time (e.g., 30 minutes) at room temperature.
- Antagonist Mode:
 - Add the test compound dilutions to the cells and incubate for a short period (e.g., 15 minutes).
 - Add a fixed concentration of an agonist (or forskolin) to all wells (except the basal control).
 - Incubate for a further specified time (e.g., 30 minutes) at room temperature.
- Lysis and Detection:
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

- Incubate for 60 minutes at room temperature.
- Measurement: Read the plate on an HTRF-compatible plate reader.
- Data Analysis:
 - Calculate the ratio of the fluorescence signals at the two emission wavelengths.
 - For agonist mode, plot the signal ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
 - For antagonist mode, plot the signal ratio against the log of the compound concentration and fit a sigmoidal dose-inhibition curve to determine the IC50.

In Vivo Behavioral Assay: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Objective: To evaluate the effects of **isopropylpiperazine** derivatives on spontaneous motor activity and exploratory behavior.

Materials:

- Open field arena (a square or circular arena with walls).
- Video tracking system and software.
- Test animals (e.g., mice or rats).
- Test compound solution and vehicle control.
- Injection supplies.

Protocol:

- Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

- Drug Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
- Test Procedure:
 - Gently place the animal in the center of the open field arena.
 - Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).
 - Record the animal's behavior using the video tracking system.
- Data Analysis: The tracking software will analyze the video to provide quantitative data on various parameters, including:
 - Locomotor Activity: Total distance traveled, average speed.
 - Exploratory Behavior/Anxiety: Time spent in the center of the arena versus the periphery, number of entries into the center zone, rearing frequency.
- Interpretation:
 - An increase in total distance traveled suggests a stimulant effect.
 - A decrease in the time spent in the center of the arena is indicative of anxiogenic-like effects, while an increase may suggest anxiolytic-like properties.

In Vivo Behavioral Assay: Elevated Plus Maze

The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents.

Objective: To determine the anxiolytic or anxiogenic potential of **isopropylpiperazine** derivatives.

Materials:

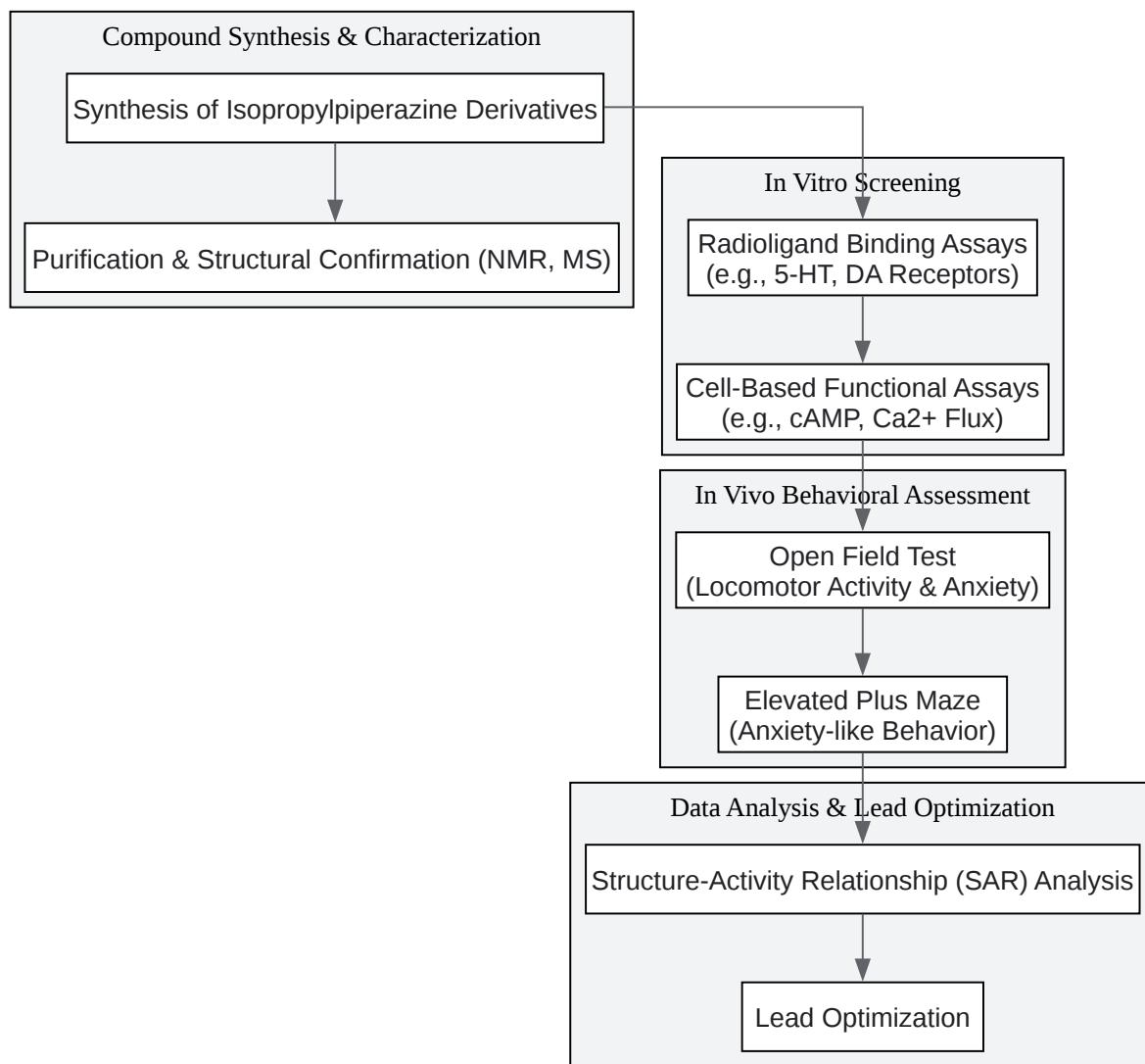
- Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor).
- Video camera and recording software.

- Test animals (e.g., mice or rats).
- Test compound solution and vehicle control.
- Injection supplies.

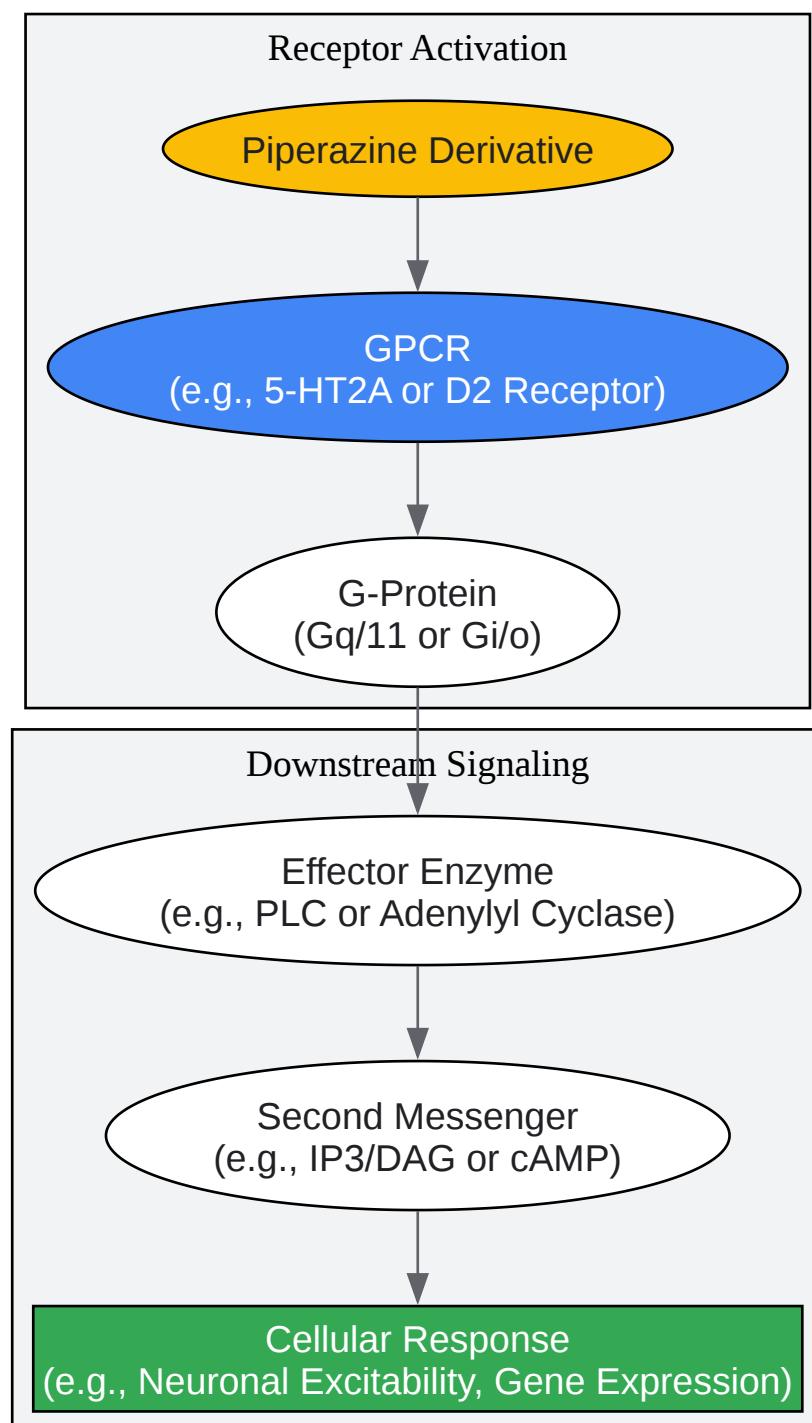
Protocol:

- Habituation: Acclimatize the animals to the testing room for at least 60 minutes prior to the test.
- Drug Administration: Administer the test compound or vehicle control as described in the open field test protocol.
- Test Procedure:
 - Place the animal in the center of the maze, facing one of the open arms.
 - Allow the animal to explore the maze for a fixed duration (e.g., 5 minutes).
 - Record the session with an overhead video camera.
- Data Analysis: Score the video recordings for the following parameters:
 - Number of entries into the open and closed arms.
 - Time spent in the open and closed arms.
- Interpretation:
 - An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
 - A decrease in these parameters suggests an anxiogenic-like effect.

Mandatory Visualizations

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Caption: A typical workflow for the development and evaluation of psychoactive drugs.

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Caption: A generalized GPCR signaling pathway for psychoactive piperazine derivatives.

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